2-Amino-5-(2-chloro-3-fluorophenyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2-chloro-3-fluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-chloro-3-fluorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-fluoroaniline with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-chloro-3-fluorophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group and the halogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
2-Amino-5-(2-chloro-3-fluorophenyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-chloro-3-fluorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-fluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(2,3-dichlorophenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(2-chloro-3-fluorophenyl)-1,3,4-thiadiazole is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H5ClFN3S |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
5-(2-chloro-3-fluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5ClFN3S/c9-6-4(2-1-3-5(6)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChI Key |
JSFVISSZAAHUNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)C2=NN=C(S2)N |
Origin of Product |
United States |
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